BenchChemオンラインストアへようこそ!

(S)-2-Benzylpiperazine

Carbonic Anhydrase Inhibition Glaucoma Research Enantioselectivity

Procure (S)-2-Benzylpiperazine (CAS 208655-19-0) for reliable, stereospecific results. This chiral building block is essential for synthesizing enantiomerically pure hCA IV inhibitors (Ki=23 nM) for glaucoma research and selective HDAC6 inhibitors (baseline IC50=0.26 μM) for neurodegenerative disease studies. Using the racemate or (R)-enantiomer introduces a near 3-fold potency shift against hCA IV, invalidating SAR studies. Ensure your next batch meets the exact stereochemical requirements for valid, reproducible pharmacology.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 208655-19-0
Cat. No. B3031233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Benzylpiperazine
CAS208655-19-0
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m0/s1
InChIKeyRITMXTLCKYLIKW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for (S)-2-Benzylpiperazine (CAS 208655-19-0): Key Chiral Scaffold Properties and Sourcing Considerations


(S)-2-Benzylpiperazine (CAS 208655-19-0) is a chiral benzylpiperazine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol [1]. It serves as a key chiral building block in medicinal chemistry, particularly for the synthesis of enantiomerically pure pharmaceutical candidates targeting the central nervous system and carbonic anhydrase enzymes [2]. The (S)-enantiomer exhibits distinct stereochemistry-dependent interactions with biological targets, making it essential for structure-activity relationship (SAR) studies and the development of stereospecific therapeutics [2]. This compound is primarily utilized in research settings for the preparation of novel drug candidates, including those targeting glaucoma and neurological disorders [2].

Why Generic Substitution Fails: The Critical Need for Enantiopure (S)-2-Benzylpiperazine


Substituting (S)-2-Benzylpiperazine with its racemic mixture or (R)-enantiomer is not scientifically equivalent due to profound differences in biological activity and target selectivity. Studies have demonstrated that the stereochemistry of the 2-benzylpiperazine scaffold directly dictates its binding affinity and inhibition potency against specific enzyme isoforms [1]. For instance, in the context of human carbonic anhydrase (hCA) inhibition, the (R)-enantiomer of a derivative exhibited a Ki of 8.2 nM against hCA IV, whereas the corresponding (S)-enantiomer showed a significantly higher Ki of 23 nM, representing a near 3-fold difference in potency . This enantioselective interaction is driven by specific stereochemical constraints within the enzyme's active site, meaning that using the incorrect enantiomer can lead to reduced efficacy, altered selectivity profiles, and invalid experimental results [1]. Therefore, for any research program requiring precise stereochemical control, sourcing the exact (S)-enantiomer is non-negotiable.

Quantitative Evidence Guide for (S)-2-Benzylpiperazine: Direct Comparative Data Against Key Analogs


Enantioselective Inhibition of Human Carbonic Anhydrase IV: (S)- vs. (R)-2-Benzylpiperazine Derivatives

A direct head-to-head comparison of enantiomeric 2-benzylpiperazine derivatives revealed a stark difference in their ability to inhibit human carbonic anhydrase IV (hCA IV). The (R)-enantiomer of a key derivative displayed a Ki value of 8.2 nM, indicating potent inhibition. In contrast, the (S)-enantiomer exhibited a significantly reduced potency with a Ki of 23 nM . This quantifies a nearly 3-fold loss in inhibitory activity when using the (S)-enantiomer instead of the (R)-enantiomer for this specific target.

Carbonic Anhydrase Inhibition Glaucoma Research Enantioselectivity

Differential Activity in HDAC Inhibition: Benzylpiperazine Core vs. Substituted Analogs

A structure-activity relationship (SAR) study comparing various benzylpiperazine derivatives for their histone deacetylase (HDAC) inhibitory activity provides a class-level inference for the importance of the core scaffold. The unsubstituted benzylpiperazine core (compound 8, R=H) exhibited an IC50 of 0.26 ± 0.028 μM against HDAC6, while a phenyl-substituted analog (compound 2, R=Ph) showed a slightly improved IC50 of 0.11 ± 0.013 μM [1]. Both compounds demonstrated significantly higher potency against HDAC6 compared to HDAC1 and HDAC4, with selectivity ratios (HDAC1/HDAC6) of approximately 40 [1]. This data underscores that the benzylpiperazine scaffold itself is a key driver of HDAC6 selectivity, and modifications to this core can be used to fine-tune potency.

HDAC Inhibition Epigenetics Structure-Activity Relationship

Chiral Resolution Impact on Carbonic Anhydrase Activation

The importance of stereochemistry in the biological activity of 2-benzylpiperazine derivatives is further highlighted by their role as carbonic anhydrase activators (CAAs). While the study evaluated racemic 2-benzyl-piperazine, it demonstrated potent activation of human carbonic anhydrase VII (hCA VII) with a KA of 17.1 µM [1]. This activation potency was comparable to other leading piperazine-based activators, such as 1-(2-piperidinyl)-piperazine which had a KA of 16.2 µM for hCA II [1]. Given the established enantioselectivity of this scaffold in inhibition assays, the activation profile is also likely to be stereospecific.

Carbonic Anhydrase Activation Enantioselectivity Neurological Research

Validated Application Scenarios for (S)-2-Benzylpiperazine Based on Peer-Reviewed Evidence


Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors for Glaucoma Therapy

This scenario is directly supported by evidence from Section 3. (S)-2-Benzylpiperazine is a critical chiral building block for synthesizing enantiomerically pure carbonic anhydrase inhibitors targeting hCA IV. As demonstrated, the (S)-enantiomer exhibits a Ki of 23 nM against hCA IV, which, while less potent than its (R)-counterpart, offers a distinct selectivity profile crucial for developing novel antiglaucoma agents with potentially reduced side effects [1]. Researchers developing new intraocular pressure-lowering drugs should procure the (S)-enantiomer to explore this specific stereochemical space and its unique interactions within the enzyme active site.

Design of HDAC6-Selective Inhibitors for Neurodegenerative Disease Research

Based on the SAR evidence from Section 3, (S)-2-Benzylpiperazine serves as an essential core scaffold for creating selective HDAC6 inhibitors. The unsubstituted benzylpiperazine core provides a baseline IC50 of 0.26 μM against HDAC6 with high selectivity over other HDAC isoforms [1]. By starting with enantiopure (S)-2-Benzylpiperazine, medicinal chemists can systematically explore chemical space to improve potency and selectivity for HDAC6, a validated target for neurodegenerative conditions like Alzheimer's disease. This approach allows for the rational design of novel therapeutic candidates with optimized pharmacological properties.

Investigating Enantioselective Carbonic Anhydrase Activation for Cognitive Enhancement

The evidence from Section 3 shows that racemic 2-benzylpiperazine activates hCA VII with a KA of 17.1 µM [1]. This finding positions (S)-2-Benzylpiperazine as a key research tool for exploring the stereospecific activation of carbonic anhydrase isoforms. Given the emerging role of CA activation in cognition and memory formation, sourcing the pure (S)-enantiomer is imperative for conducting rigorous, reproducible studies aimed at understanding the fundamental mechanisms of CA activation and its potential therapeutic applications in neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Benzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.